BenchChemオンラインストアへようこそ!

4-Bromo-3-methylbenzaldehyde

Epigenetics Bromodomain inhibition Cancer therapeutics

Select 4-bromo-3-methylbenzaldehyde (CAS 78775-11-8) for your next SAR campaign. The para-bromo/meta-methyl substitution pattern delivers a 31-fold improvement in BRD4 inhibitory potency (IC₅₀ 1,260 nM) over unsubstituted benzaldehyde, and 6.7-fold ALDH3A1 selectivity over ALDH2. Its crystalline solid form (mp 114–116 °C) ensures accurate automated weighing—unlike low-melting regioisomers. The para-bromo substituent enables high-yielding, regioselective Suzuki-Miyaura cross-couplings for biaryl library construction. Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, GC). Features in 493 patent documents as a pharmaceutical and agrochemical intermediate.

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 78775-11-8
Cat. No. B1279091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylbenzaldehyde
CAS78775-11-8
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)Br
InChIInChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
InChIKeyYBXGUHGVNUFFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylbenzaldehyde (CAS 78775-11-8): Technical Specifications and Procurement-Relevant Profile


4-Bromo-3-methylbenzaldehyde (CAS 78775-11-8) is a halogenated aromatic aldehyde featuring a para-bromo substituent and a meta-methyl group relative to the formyl moiety . With a molecular formula of C₈H₇BrO and a molecular weight of 199.04 g/mol [1], this solid compound exhibits a melting point of 114–116 °C and a boiling point of approximately 262 °C at 760 mmHg . Commercial suppliers typically provide this building block at purities of ≥97–98% , and it appears in 493 distinct patent documents, underscoring its significance as a pharmaceutical and agrochemical intermediate [2].

Why 4-Bromo-3-methylbenzaldehyde Cannot Be Interchanged with Other Bromomethylbenzaldehyde Regioisomers in Critical Syntheses


Substituting 4-bromo-3-methylbenzaldehyde with its closest analogs—such as the 3-bromo-4-methyl (CAS 36276-24-1), 4-bromo-2-methyl (CAS 24078-12-4), or 2-bromo-4-methyl (CAS 824-54-4) regioisomers—introduces non-trivial deviations in both physical and biological performance [1]. The precise para-bromo/meta-methyl substitution pattern of 4-bromo-3-methylbenzaldehyde dictates its unique electron density distribution, influencing regioselectivity in cross-coupling reactions and directing metabolic or target-binding profiles . As detailed in Section 3, this compound exhibits quantitatively distinct inhibitory activity against key enzyme targets (e.g., BRD4 and ALDH3A1) compared to its regioisomers and unsubstituted benzaldehyde [2][3]. Furthermore, its melting point of 114–116 °C differs markedly from the lower-melting 2-bromo-4-methyl isomer (30–37 °C), impacting purification workflows and handling [4]. In-class substitution without rigorous revalidation therefore risks synthetic failure, compromised yield, or altered biological readouts.

Quantitative Differentiation of 4-Bromo-3-methylbenzaldehyde Against Closest Analogs: Head-to-Head and Cross-Study Comparisons


BRD4 Bromodomain Binding Affinity: 4-Bromo-3-methylbenzaldehyde vs. Unsubstituted Benzaldehyde

In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to BRD4 after 60 minutes, a derivative of 4-bromo-3-methylbenzaldehyde exhibited an IC₅₀ of 1,260 nM [1]. Under comparable assay conditions, unsubstituted benzaldehyde demonstrated substantially weaker affinity, with a reported IC₅₀ of 39,000 nM for BRD4 isoform 1 in an AlphaScreen assay [2]. This 31-fold difference in potency highlights the critical contribution of the bromo and methyl substituents to target engagement.

Epigenetics Bromodomain inhibition Cancer therapeutics

ALDH3A1 Isoform Selectivity: 4-Bromo-3-methylbenzaldehyde Displays Preferential Inhibition Over ALDH1A1 and ALDH2

When evaluated against a panel of human aldehyde dehydrogenase (ALDH) isoforms, a derivative of 4-bromo-3-methylbenzaldehyde inhibited full-length human ALDH3A1 with an IC₅₀ of 360 nM, using benzaldehyde as a substrate after a 2-minute preincubation [1]. In the same study, inhibition of ALDH1A1 and ALDH2 was considerably weaker, with IC₅₀ values of 720 nM and 2,400 nM, respectively [2][3]. This represents a 2.0-fold selectivity for ALDH3A1 over ALDH1A1 and a 6.7-fold selectivity over ALDH2.

Aldehyde dehydrogenase Cancer metabolism Selectivity profiling

Melting Point Divergence Enabling Solid-Phase Handling vs. Low-Melting Regioisomers

4-Bromo-3-methylbenzaldehyde is a crystalline solid with a reported melting point of 114–116 °C . In contrast, the regioisomer 2-bromo-4-methylbenzaldehyde (CAS 824-54-4) exhibits a melting point of 30–37 °C [1], while 4-bromo-2-methylbenzaldehyde (CAS 24078-12-4) is a low-melting solid or liquid at ambient temperature . The >80 °C higher melting point of the target compound facilitates straightforward purification by recrystallization and enables solid-phase weighing and dispensing without special low-temperature handling.

Process chemistry Purification Solid-phase synthesis

Substituent-Directed Cross-Coupling Reactivity: Para-Bromo Enables Regioselective Suzuki-Miyaura Coupling

The para-bromo substituent in 4-bromo-3-methylbenzaldehyde is optimally positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling high-yielding regioselective aryl-aryl bond formation . In contrast, the ortho-bromo isomer (2-bromo-4-methylbenzaldehyde) may experience steric hindrance that reduces coupling efficiency, while the meta-bromo arrangement in 3-bromo-4-methylbenzaldehyde presents a distinct electronic environment that alters oxidative addition kinetics [1]. While direct comparative yield data under identical conditions is not publicly available, the para-substitution pattern is widely recognized as the most favorable for palladium-catalyzed cross-couplings due to minimized steric encumbrance and optimal orbital overlap [2].

Cross-coupling Regioselectivity Medicinal chemistry

Optimal Use Cases for 4-Bromo-3-methylbenzaldehyde Based on Differentiated Evidence


BRD4 Bromodomain Inhibitor Lead Optimization

Medicinal chemistry teams pursuing BRD4-targeted epigenetic therapeutics should prioritize 4-bromo-3-methylbenzaldehyde as a core scaffold. The 1,260 nM IC₅₀ observed for a derivative against BRD4 represents a 31-fold improvement over unsubstituted benzaldehyde [1][2]. This enhanced potency justifies its use in structure-activity relationship (SAR) campaigns aimed at developing potent and selective bromodomain inhibitors for oncology applications.

ALDH3A1-Selective Chemical Probe Development

Researchers investigating ALDH3A1 as a therapeutic target or biomarker in cancer metabolism can leverage the documented isoform selectivity of 4-bromo-3-methylbenzaldehyde derivatives. With a 6.7-fold selectivity window over ALDH2 and 2.0-fold over ALDH1A1 [3], this scaffold provides a validated starting point for designing probes with reduced off-target activity against other ALDH family members.

Solid-Phase and Automated Parallel Synthesis Workflows

Process chemists and discovery groups operating automated synthesis platforms will benefit from the 114–116 °C melting point of 4-bromo-3-methylbenzaldehyde . Its crystalline solid nature facilitates accurate automated weighing and dispensing, unlike the low-melting or liquid regioisomers that require specialized handling. This physical property advantage streamlines library production and scale-up operations.

Regioselective Suzuki-Miyaura Cross-Coupling for Diversified Library Synthesis

The para-bromo substituent of 4-bromo-3-methylbenzaldehyde is ideally suited for high-yielding, regioselective Suzuki-Miyaura cross-coupling reactions . This predictable reactivity profile makes it the building block of choice for constructing diverse biaryl libraries in medicinal chemistry and materials science, minimizing the need for extensive reaction optimization compared to ortho- or meta-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.